2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid
説明
特性
IUPAC Name |
2-azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c9-6-2-1-3-7(6)4-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXRTJFPJAFGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.4]octan-5-one typically involves the annulation of cyclopentane and piperidine rings. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations. Another approach involves the annulation of the four-membered ring. These methods utilize readily available starting materials and minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
Industrial production methods for 2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
科学的研究の応用
2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It is explored for its potential therapeutic properties and as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in material science for the development of new materials with specific properties. Its trifluoroacetic acid moiety imparts unique characteristics to the materials.
作用機序
The mechanism of action of 2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety can influence the compound’s solubility and reactivity, affecting its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Structural Analogs and Key Differences
The following table compares 2-Azaspiro[3.4]octan-5-one;TFA with structurally related spirocyclic compounds:
Physicochemical and Reactivity Comparisons
- TFA vs. Oxalate Counterions : TFA’s volatility (b.p. 72°C) and strong acidity (pKa ~0.5) make it ideal for salt formation with basic amines, aiding in purification via lyophilization. Oxalate salts, in contrast, are less volatile and may require alternative purification methods .
- Ring Size and Heteroatoms: The [3.4] ring system (e.g., 2-Azaspiro[3.4]octan-5-one) introduces moderate ring strain, enhancing reactivity in nucleophilic substitutions. Substitution of nitrogen with oxygen (e.g., 6-Oxa-2-azaspiro[3.4]octane) reduces basicity, impacting solubility and intermolecular interactions .
Research Findings and Market Trends
- Synthesis Methods : Ring-closing metathesis using TFA anhydride () is a common route for spirocyclic compounds, leveraging TFA’s catalytic properties.
- Market Demand : The global TFA market is projected to grow at 5.2% CAGR (2024–2032), driven by demand for fluorinated pharmaceuticals and agrochemicals. Spiro-TFA derivatives align with this trend as versatile intermediates .
生物活性
2-Azaspiro[3.4]octan-5-one; 2,2,2-trifluoroacetic acid is a compound characterized by its unique spirocyclic structure, which combines elements of both cyclopentane and piperidine rings with a trifluoroacetic acid moiety. This combination results in distinct chemical and physical properties that make it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₂F₃NO₃
- CAS Number : 2551118-50-2
- Molecular Weight : 241.1645 g/mol
The trifluoroacetic acid component enhances the compound's solubility and reactivity, making it suitable for diverse applications in research and industry.
The biological activity of 2-Azaspiro[3.4]octan-5-one; 2,2,2-trifluoroacetic acid is still under investigation. Preliminary studies suggest that its unique structure may allow it to interact with various biological targets through mechanisms such as:
- Annulation : The formation of new rings in molecular structures may facilitate interactions with biomolecules.
- Biochemical Pathways : The compound is believed to influence several biochemical pathways, although specific pathways remain to be fully elucidated.
Pharmacokinetics
The pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is currently being studied to determine its bioavailability and therapeutic potential. Understanding these properties is crucial for evaluating its efficacy as a drug candidate.
Case Studies
-
Antibiotic Activity : A study on related spirocyclic compounds demonstrated notable effectiveness against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
Compound Activity Against Mechanism Spirocyclic Compound A Staphylococcus aureus Cell wall synthesis inhibition Spirocyclic Compound B E. coli Membrane disruption - Immunosuppressive Effects : Research into structurally similar compounds has revealed immunosuppressive properties that could be leveraged for therapeutic applications in transplant medicine.
Synthetic Routes and Applications
The synthesis of 2-Azaspiro[3.4]octan-5-one generally involves the annulation of cyclopentane and piperidine rings. Various synthetic methods have been explored:
- Conventional Chemical Transformations : Utilizing readily available starting materials.
- Optimization for Industrial Production : Scaling up synthesis methods while maintaining reaction efficiency.
Comparison with Similar Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 2-Azaspiro[3.4]octane | Lacks trifluoroacetic acid moiety | Less reactive |
| 5-Oxa-2-azaspiro[3.4]octan-6-one | Contains an oxygen atom in the spiro cycle | Different solubility characteristics |
Q & A
Q. Analytical methods :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm spirocyclic connectivity and TFA presence (e.g., CF₃ signal at ~115 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ~227.18 g/mol ).
- HPLC : Purity assessment (>98% via reverse-phase HPLC) .
Basic: What synthetic strategies are employed to prepare 2-Azaspiro[3.4]octan-5-one derivatives?
Answer:
Synthesis typically involves:
Spirocyclization : Intramolecular cyclization of precursors (e.g., tert-butyl-protected intermediates) under basic or acidic conditions .
Deprotection : Removal of protecting groups (e.g., Boc) using TFA in dichloromethane (DCM), forming the TFA salt .
Purification : Isolation via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry .
Example : Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is deprotected with TFA to yield the final compound .
Advanced: How does the trifluoroacetic acid component influence reactivity in nucleophilic substitution reactions?
Answer:
TFA enhances electrophilicity of the spirocyclic core:
- Acid catalysis : TFA protonates basic sites (e.g., amines), activating the spirocyclic scaffold for nucleophilic attack .
- Solvent effects : TFA’s high polarity stabilizes transition states, accelerating reactions like amide couplings or alkylations .
- Counterion role : The trifluoroacetate ion minimizes side reactions (e.g., racemization) in peptide synthesis .
Mechanistic insight : In drug design, TFA’s electron-withdrawing CF₃ group increases the electrophilicity of adjacent carbonyl groups, facilitating interactions with nucleophilic residues in enzyme active sites .
Advanced: How can researchers resolve contradictions in reported reaction yields for TFA-mediated spirocyclic syntheses?
Answer:
Yield discrepancies often arise from:
- Reaction scale : Milligram-scale reactions may show lower yields due to handling losses, while larger scales benefit from optimized mixing .
- Impurity profiles : Trace water or residual solvents (e.g., DCM) can quench TFA’s activity; use anhydrous conditions and molecular sieves .
- Analytical calibration : Validate purity via orthogonal methods (e.g., NMR + HPLC) to avoid overestimation .
Case study : In a Pfizer patent, tert-butyl deprotection with TFA achieved >90% yield after optimizing stoichiometry (3:1 TFA:DCM) and reaction time (2 hr) .
Advanced: What are the applications of this compound in drug discovery, and how is its selectivity evaluated?
Answer:
Applications :
Q. Selectivity assessment :
- Enzymatic assays : Compare IC₅₀ values against related isoforms (e.g., kinase panels) .
- Structural studies : X-ray crystallography or molecular docking reveals interactions with target vs. off-target residues .
Example : A spiro-TFA derivative showed 10-fold selectivity for kinase X over Y due to steric complementarity with a hydrophobic pocket .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Storage : Store at 2–8°C in airtight containers to prevent TFA volatilization and moisture absorption .
- Handling : Use fume hoods and PPE (gloves, goggles) due to TFA’s corrosive nature (pH <1 in aqueous solutions) .
- Waste disposal : Neutralize with bicarbonate before disposal to avoid environmental release of fluorinated compounds .
Advanced: How can computational methods guide the optimization of spiro-TFA derivatives for target binding?
Answer:
- Molecular dynamics (MD) : Simulate ligand-receptor interactions to assess spirocyclic rigidity’s impact on binding entropy .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on TFA) with bioactivity .
- Docking studies : Predict binding poses using software like AutoDock Vina; validate with mutagenesis data .
Example : MD simulations revealed that the spirocyclic core reduces conformational flexibility, improving binding affinity by 2 kcal/mol in a protease inhibitor .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
- Solvent pairs : Use ethanol/water or acetonitrile/ethyl acetate for high-purity crystals .
- Temperature : Slow cooling from 60°C to 4°C enhances crystal formation .
- Yield : Typically 70–85% after two recrystallization cycles .
Advanced: What strategies mitigate TFA’s interference in biological assays?
Answer:
- Lyophilization : Remove TFA via freeze-drying and reconstitute in neutral buffers .
- Ion-exchange chromatography : Replace TFA with acetate or citrate counterions .
- Control experiments : Include TFA-only controls to isolate its effects on assay readouts .
Advanced: How does the spirocyclic scaffold influence pharmacokinetic properties?
Answer:
- Metabolic stability : The rigid structure reduces cytochrome P450 oxidation, prolonging half-life .
- Permeability : LogP values (~1.5–2.0) balance solubility and membrane penetration .
- Toxicity : Spirocycles often show lower off-target effects compared to flexible analogs .
Data : In rodent studies, a spiro-TFA derivative exhibited a t₁/₂ of 8 hr vs. 2 hr for a linear analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
